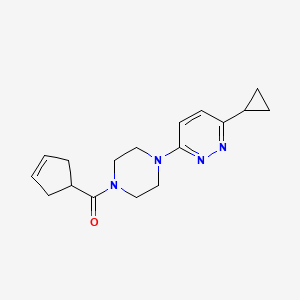![molecular formula C8H17Cl2N3O B2516114 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride CAS No. 2248261-56-3](/img/structure/B2516114.png)
1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a derivative of the broader class of spirocyclic compounds, which are characterized by their unique structures that include a spirolinkage—a type of covalent bond that connects two rings in a bicyclic system. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and potential applications of related spirocyclic compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For instance, the Prins cascade cyclization is a novel method for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which involves the coupling of aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . This method could potentially be adapted for the synthesis of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often elucidated using techniques such as single crystal X-ray diffraction. For example, the structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined using this method, revealing a complex supramolecular network formed by intermolecular hydrogen bonds . This suggests that 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride may also exhibit interesting structural features that could be studied using similar techniques.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions due to their functional groups and structural flexibility. The review of 1,9-diazaspiro[5.5]undecanes discusses the synthesis of compounds that are ring-fused with arenes and heteroarenes and/or contain a carbonyl group at position 2 . These structural motifs are relevant to the chemical reactivity of spirocyclic compounds and could provide insights into the types of reactions that 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one demonstrates the importance of stereochemistry in determining the properties of these molecules . Similarly, the enantiospecific synthesis of hydroxy isomers of 1,7-dioxaspiro[5.5]undecane from D-fructose highlights the role of regioselective deoxygenation in modifying the physical properties of spiro compounds . These studies suggest that the physical and chemical properties of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride would be similarly affected by its stereochemistry and functional groups.
Applications De Recherche Scientifique
Antihypertensive Applications
1,3,9-Triazaspiro[4.6]undecan-2-one; dihydrochloride has been studied for its potential antihypertensive properties. Research indicates that certain derivatives of this compound, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, show significant antihypertensive activity. This activity is primarily attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Broad Biological Activities
The compound and its derivatives exhibit a range of biological activities, which makes them candidates for treating various disorders. They have been explored for potential roles in addressing obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania et al., 2017).
Stereochemistry and Synthesis
The stereochemistry of derivatives of 1,3,9-Triazaspiro[4.6]undecan-2-one; dihydrochloride, such as α-Bromo spiroketals, has been extensively studied. These investigations are vital for understanding the compound's chemical properties and potential applications in synthetic chemistry (Lawson et al., 1993).
Applications in Drug Development
The compound has been identified in the development of CCR8 antagonists, which are useful in treating chemokine-mediated diseases, especially respiratory diseases. Its derivatives are claimed to be effective for asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Structural Analysis
The structural and molecular characteristics of derivatives of 1,3,9-Triazaspiro[4.6]undecan-2-one; dihydrochloride, such as 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes, have been elucidated using techniques like crystal X-ray diffraction. This research contributes to a deeper understanding of its molecular structure (Sun et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride interacts with the METTL3/METTL14 protein complex, inhibiting its function . The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA .
Biochemical Pathways
The METTL3/METTL14 protein complex is involved in the methylation of adenosine (m6A), the most prevalent modification of RNA . This modification is found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation . Therefore, the inhibition of this complex by 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride affects these biochemical pathways.
Pharmacokinetics
The series of compounds including 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride has favorable ADME properties as physicochemical characteristics were taken into account during hit optimization
Result of Action
The result of the action of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a reduction in the m6A/A level of polyadenylated RNA in cells . This can have various effects on the cell, depending on the specific roles of the m6A-modified RNAs.
Propriétés
IUPAC Name |
1,3,9-triazaspiro[4.6]undecan-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSZTIAZNNRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CNC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

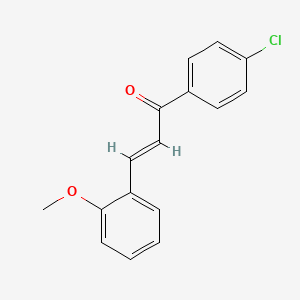

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
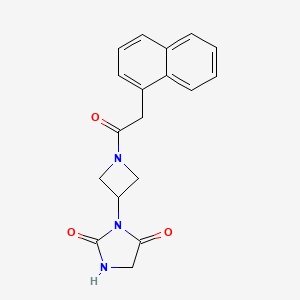
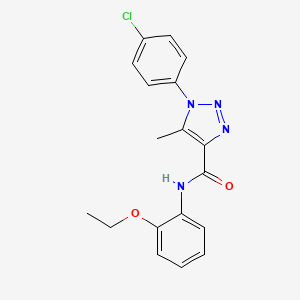

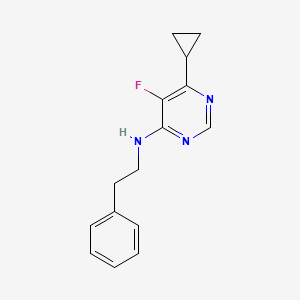
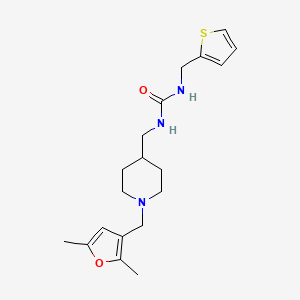
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)
